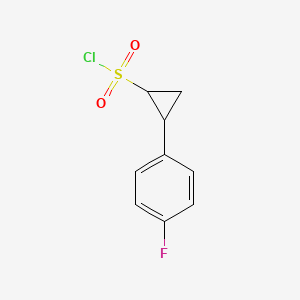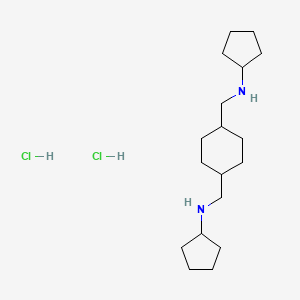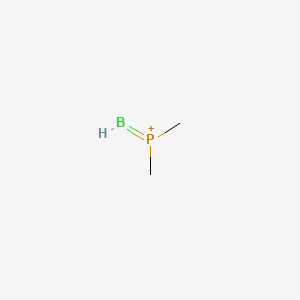
2-(4-Fluorophenyl)cyclopropane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenyl)cyclopropane-1-sulfonyl chloride is an organic compound with the molecular formula C9H8ClFO2S. It is a cyclopropane derivative with a sulfonyl chloride functional group and a fluorophenyl substituent. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)cyclopropane-1-sulfonyl chloride typically involves the cyclopropanation of a suitable precursor followed by sulfonylation. One common method involves the reaction of 4-fluorophenylcyclopropane with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Fluorophenyl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.
Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) under basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed
Nucleophilic Substitution: Sulfonamides, sulfonate esters, and sulfonothioates.
Reduction: Sulfonamides.
Oxidation: Sulfonic acids.
Applications De Recherche Scientifique
2-(4-Fluorophenyl)cyclopropane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its role in the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-Fluorophenyl)cyclopropane-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Fluorophenyl)cyclopropane-1-sulfonyl chloride: Similar structure but with the fluorine atom in a different position.
Cyclopropanesulfonyl chloride: Lacks the fluorophenyl substituent.
Uniqueness
2-(4-Fluorophenyl)cyclopropane-1-sulfonyl chloride is unique due to the presence of both the fluorophenyl and cyclopropane moieties, which confer distinct reactivity and potential biological activity compared to other sulfonyl chlorides.
Propriétés
Formule moléculaire |
C9H8ClFO2S |
|---|---|
Poids moléculaire |
234.68 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H8ClFO2S/c10-14(12,13)9-5-8(9)6-1-3-7(11)4-2-6/h1-4,8-9H,5H2 |
Clé InChI |
MPPZDGRPGOQTRY-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1S(=O)(=O)Cl)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















